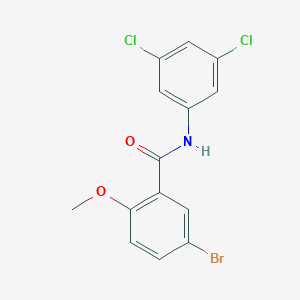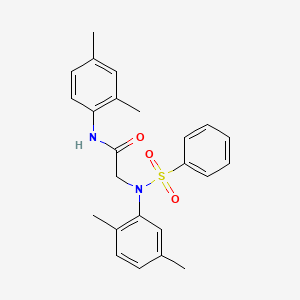
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide
Overview
Description
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide, also known as BDCM, is a chemical compound that has been widely studied in scientific research. BDCM belongs to the family of halogenated benzamides, which are known for their diverse biological activities.
Mechanism of Action
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide is known to inhibit the activity of the enzyme adenylate cyclase, which is involved in the production of the intracellular signaling molecule cyclic AMP (cAMP). By inhibiting adenylate cyclase, 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide reduces the production of cAMP, leading to a decrease in intracellular signaling and physiological responses.
Biochemical and Physiological Effects:
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide has been shown to have a variety of effects on different biological systems. In vitro studies have demonstrated that 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide can induce oxidative stress and DNA damage in human cells. In vivo studies have shown that 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide can affect the reproductive system and thyroid function in animals. However, the exact mechanisms underlying these effects are still unclear and require further investigation.
Advantages and Limitations for Lab Experiments
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide has several advantages for use in scientific research. It is a well-characterized compound with a known synthesis method, making it readily available for use in experiments. Additionally, 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide has been extensively studied, providing a wealth of information on its biological activities. However, 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide also has some limitations for use in lab experiments. Its effects on different biological systems can be complex and difficult to interpret, and its toxicity can pose a risk to researchers working with the compound.
Future Directions
There are several directions for future research on 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide. One area of interest is the role of 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide in environmental pollution and its effects on human health. Another area of research is the development of new halogenated benzamides with improved biological activities and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide and its effects on different biological systems.
Conclusion:
In conclusion, 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide is a chemical compound with diverse biological activities that has been extensively studied in scientific research. Its synthesis method is well-known, and it has been used as a tool to study the mechanisms of action of halogenated benzamides. 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide has several advantages for use in lab experiments, but also has some limitations due to its complex effects on different biological systems and its toxicity. Future research on 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide will help to further our understanding of its biological activities and potential applications.
Scientific Research Applications
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide has been extensively studied for its biological activities, including its potential as a herbicide and its effects on human health. In scientific research, 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide has been used as a tool to study the mechanisms of action of halogenated benzamides and their effects on various biological systems.
properties
IUPAC Name |
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-13-3-2-8(15)4-12(13)14(19)18-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPZQWZUDFFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chlorobenzamide](/img/structure/B3738761.png)


![N~2~-(4-fluorophenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3738777.png)

![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3738785.png)
![4-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738821.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-methylacrylamide](/img/structure/B3738823.png)
![3,4-dichloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738832.png)
![N~1~-(4-bromophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3738841.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B3738847.png)
![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]isonicotinohydrazide](/img/structure/B3738854.png)
![N-(4-acetylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3738861.png)
![4-ethoxy-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B3738865.png)